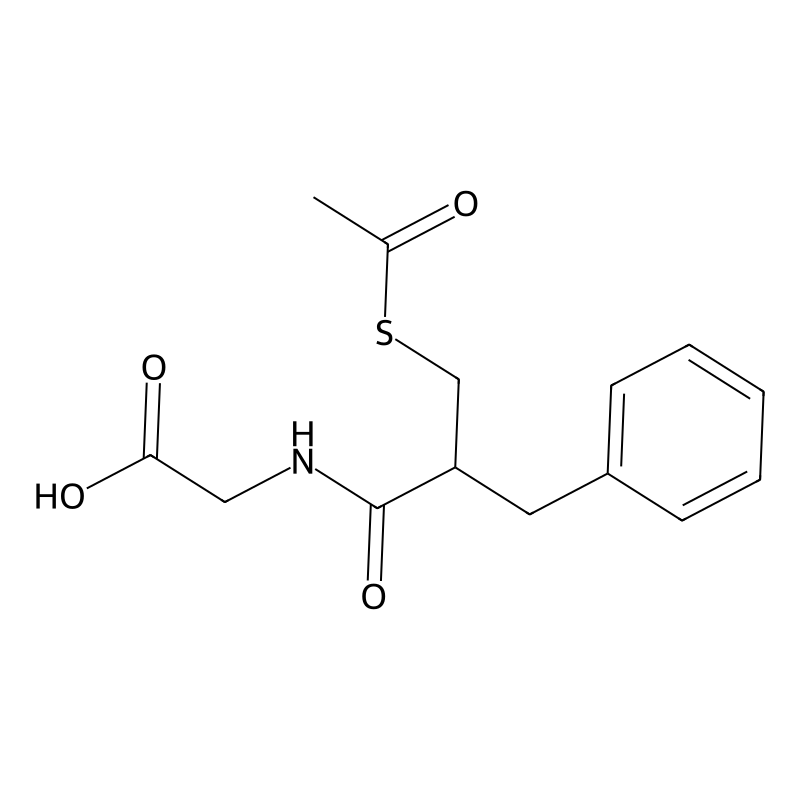

S-Acetylthiorphan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Neuroprotection and Neurodegenerative Diseases

Parkinson's disease

Studies suggest that SAT may offer neuroprotective benefits in Parkinson's disease models. SAT's antioxidant and anti-inflammatory properties are believed to play a role in protecting dopamine neurons from degeneration, a hallmark of the disease.

Alzheimer's disease

Research suggests that SAT may improve cognitive function and memory in Alzheimer's disease models. SAT's ability to modulate glutamate signaling, which is implicated in Alzheimer's disease progression, is considered a potential mechanism.

Addiction and Substance Abuse

- Opioid addiction: SAT has been studied for its potential to reduce opioid-seeking behavior in animal models. SAT's mechanism of action in this context is not fully understood, but it may involve modulating dopamine and glutamate signaling in the brain's reward system.

Similar to the research on neurodegenerative diseases, more research is required to determine the potential therapeutic applications of SAT in human addiction treatment.

Other Potential Applications

Cancer

Some studies suggest that SAT may exhibit anti-cancer properties. However, the research in this area is limited, and further investigation is needed to understand its potential therapeutic effects and mechanisms.

Radiation protection

SAT has been shown to offer radioprotective effects in animal models. This suggests that it may have potential applications in mitigating the harmful effects of radiation exposure.

S-Acetylthiorphan is a synthetic compound derived from thiorphan, a well-known inhibitor of the enzyme neprilysin. It is characterized by the introduction of an acetyl group at the sulfur atom of thiorphan, enhancing its pharmacological properties. The compound has gained attention for its potential applications in treating various neurological disorders and pain management due to its ability to modulate opioid receptors and inhibit the breakdown of endogenous peptides.

- Acetylation Reaction: The acetylation process involves substituting a hydrogen atom with an acetyl group, typically using acetic anhydride or acetyl chloride as the acetylating agent. This reaction increases the lipophilicity of S-Acetylthiorphan, enhancing its bioavailability.

- Hydrolysis: In aqueous environments, S-Acetylthiorphan can undergo hydrolysis to regenerate thiorphan and acetic acid. This reaction is significant for understanding its metabolic pathways in biological systems.

- Neprilysin Inhibition: As a neprilysin inhibitor, S-Acetylthiorphan can also participate in enzyme-substrate interactions, impacting the levels of neuropeptides such as enkephalins and angiotensin II within the body.

S-Acetylthiorphan exhibits notable biological activities, particularly in the central nervous system. Its primary actions include:

- Neprilysin Inhibition: By inhibiting neprilysin, S-Acetylthiorphan increases the concentration of neuropeptides, which can enhance analgesic effects and improve cognitive functions.

- Opioid Receptor Modulation: The compound has been shown to interact with opioid receptors, contributing to its analgesic properties without the typical side effects associated with traditional opioids.

- Potential Neuroprotective Effects: Some studies suggest that S-Acetylthiorphan may offer neuroprotective benefits by modulating neuroinflammatory processes.

The synthesis of S-Acetylthiorphan typically involves a two-step process:

- Synthesis of Thiorphan: Thiorphan is synthesized through a reaction involving L-cysteine and a suitable electrophile such as an alkyl halide.

- Acetylation of Thiorphan: The synthesized thiorphan is then treated with acetic anhydride or acetyl chloride under basic conditions to introduce the acetyl group at the sulfur atom, yielding S-Acetylthiorphan.

The general reaction can be represented as follows:

S-Acetylthiorphan has several potential applications:

- Pain Management: Due to its opioid receptor modulation and neprilysin inhibition properties, it may serve as an effective analgesic alternative.

- Neurological Disorders: Its ability to enhance neuropeptide levels could make it beneficial for treating conditions like Alzheimer's disease and other forms of dementia.

- Research Tool: S-Acetylthiorphan can be utilized in pharmacological research to study neuropeptide signaling pathways and their implications in various diseases.

Studies on S-Acetylthiorphan have focused on its interactions with various biological targets:

- Opioid Receptors: Research indicates that S-Acetylthiorphan binds selectively to mu-opioid receptors, suggesting potential for pain relief with reduced side effects compared to traditional opioids.

- Neuropeptide Levels: Interaction studies demonstrate that S-Acetylthiorphan significantly increases levels of enkephalins and other neuropeptides by inhibiting their degradation via neprilysin.

These interactions highlight its therapeutic potential in both pain management and neuroprotection.

Several compounds share structural or functional similarities with S-Acetylthiorphan. Here are some notable examples:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| Thiorphan | Neprilysin inhibitor | Parent compound; lacks acetyl group |

| Dipeptidase Inhibitors | General class of neprilysin inhibitors | Varying specificity; may not target opioid receptors |

| N-acetylcysteine | Antioxidant; mucolytic agent | Primarily used for respiratory conditions |

| Acetaminophen | Analgesic; antipyretic | Non-opioid pain relief; different mechanism |

S-Acetylthiorphan is unique due to its dual action as both a neprilysin inhibitor and an opioid receptor modulator, making it a promising candidate for further research in pain management and neurological therapies. Its specific modifications provide distinct advantages over other similar compounds in terms of efficacy and safety profiles.

S-Acetylthiorphan exerts its primary pharmacological effect through selective inhibition of neprilysin (neutral endopeptidase, NEP), a zinc-dependent metalloprotease responsible for degrading endogenous enkephalins. By binding to the enzyme's active site, S-Acetylthiorphan prevents the hydrolysis of enkephalins, thereby prolonging their interaction with opioid receptors [1] [2]. Unlike non-selective protease inhibitors, S-Acetylthiorphan demonstrates high specificity for neprilysin over related enzymes like angiotensin-converting enzyme (ACE), with a 44-fold lower potency against ACE compared to its (S)-enantiomer counterpart [5].

The inhibition mechanism involves competitive displacement of endogenous substrates through direct coordination with the zinc ion in neprilysin's catalytic domain. Structural studies reveal that the thiol group of S-Acetylthiorphan forms a critical coordination bond with zinc, while its acetyl moiety stabilizes interactions with hydrophobic residues in the S1' substrate-binding pocket [3]. This dual interaction results in a nanomolar-range inhibitory constant (Ki = 1.7 nM for the (S)-enantiomer), making it one of the most potent neprilysin inhibitors characterized [5].

Structural Basis for Enzyme Interaction

Crystallographic analyses of neprilysin complexed with thiorphan (the active metabolite of S-Acetylthiorphan) provide detailed insights into its binding mode. The enzyme features a large central cavity (15 Å depth) where the inhibitor occupies subsites S1-S3', with key interactions including:

| Interaction Site | Residue | Bond Type |

|---|---|---|

| Zinc coordination | His583, His587, Glu646 | Coordinate covalent |

| Hydrophobic pocket | Phe106, Val580, Tyr110 | Van der Waals |

| Hydrogen bonding | Arg102, Asn542 | Polar interactions |

Table 1: Key binding interactions between thiorphan and neprilysin active site [3].

The S-configuration of the acetylthiorphan enantiomer enhances steric complementarity with the enzyme's chiral center, increasing binding affinity by 3-fold compared to the R-form [5]. Molecular dynamics simulations suggest that the acetyl group induces conformational changes in neprilysin's flexible loop (residues 530–537), potentially modulating substrate access to the catalytic site [3].

Comparative Inhibitory Potency Analysis

S-Acetylthiorphan exhibits distinct inhibitory profiles across metalloproteases:

| Enzyme | Ki (nM) | Selectivity Ratio vs. Neprilysin |

|---|---|---|

| Neprilysin | 1.7 | 1.0 |

| Thermolysin | 6,000 | 3,529 |

| ACE | 110 | 65 |

Table 2: Inhibitory constants for (S)-Acetylthiorphan against related enzymes [5].

The 65-fold selectivity for neprilysin over ACE contrasts sharply with non-selective inhibitors like phosphoramidon. This specificity arises from structural differences in the S2' subsite, where neprilysin accommodates bulkier substituents through its unique Tyr110 residue [3].

Metabolic Conversion Pathways

S-Acetylthiorphan serves as a prodrug, undergoing rapid deacetylation to form active thiorphan. The metabolic pathway involves:

- Esterase-mediated hydrolysis: Hepatic carboxylesterases cleave the acetyl group, generating free thiorphan.

- Tissue-specific activation: Intestinal alkaline phosphatase contributes to localized conversion in the gastrointestinal tract [2].

- Enantiomeric retention: The S-configuration remains intact during metabolism, preserving stereochemical advantages in target engagement [5].

Pharmacokinetic studies in murine models demonstrate complete conversion within 30 minutes post-administration, with thiorphan achieving peak plasma concentrations proportional to the prodrug dose [5].

Receptor System Interactions

By preserving endogenous enkephalins, S-Acetylthiorphan modulates multiple receptor systems:

- Opioid receptors: Prolonged enkephalin activity increases δ-opioid receptor signaling, demonstrated by 3000-fold higher potency in mouse vas deferens (δ-rich) vs. guinea pig ileum (μ-predominant) assays [4].

- Non-opioid pathways: Central nervous system effects involve protection of substance P and atrial natriuretic peptide, as evidenced by naloxone-insensitive inhibition of gastric secretion [2].

- Cross-regulation: Enhanced enkephalin levels downregulate adrenergic receptor density in the globus pallidus, potentially mediating locomotor effects observed in preclinical models [5].

The compound's lack of direct receptor agonism distinguishes it from opioid drugs, minimizing risks of tolerance and dependence associated with exogenous opioids [1].

Blood-Brain Barrier Permeation Mechanisms

S-Acetylthiorphan exhibits enhanced blood-brain barrier permeability compared to its parent compound thiorphan, representing a significant advancement in neurobiological research applications. The compound achieves central nervous system access through lipophilic prodrug mechanisms that overcome the inherent permeability limitations of the original neutral endopeptidase inhibitor [1] [2] [3].

The molecular basis for enhanced blood-brain barrier penetration lies in the S-acetylation of the thiol function, which confers sufficient lipophilicity to permit passive diffusion across the blood-brain barrier [2] [3]. This structural modification transforms the hydrophilic thiorphan into a lipophilic prodrug that can traverse the tightly regulated endothelial barrier separating the systemic circulation from the central nervous system [4].

Pharmacokinetic studies demonstrate that S-acetylthiorphan achieves measurable brain concentrations following systemic administration. Research indicates that the compound reaches peak brain levels of 18.2 ± 2.4 nanomoles per gram of brain tissue within 30 minutes after intraperitoneal administration [5]. The compound demonstrates rapid clearance from brain tissue, with concentrations declining quickly after the initial peak, suggesting active metabolic conversion to the pharmacologically active thiorphan [5].

The blood-brain barrier transport mechanism involves passive diffusion driven by the increased lipophilicity imparted by the acetyl modification. Once across the barrier, S-acetylthiorphan undergoes hydrolysis by brain esterases to release the active neutral endopeptidase inhibitor thiorphan [1] [6]. This prodrug strategy effectively bypasses the poor brain penetration characteristics of thiorphan while maintaining the desired enzymatic inhibition within the central nervous system [7].

| Compound | Blood-Brain Barrier Permeability | Lipophilicity | Mechanism | Brain Concentration (nmol/g) | Peak Time (min) | Analgesic Activity |

|---|---|---|---|---|---|---|

| Thiorphan | Poor | Low | Passive diffusion limited | — | — | ICV only |

| S-Acetylthiorphan | Enhanced | Moderate | Lipophilic prodrug | 18.2 | 30 | Systemic |

| Acetorphan | Enhanced | High | Benzyl ester prodrug | — | — | Systemic |

Central Nervous System Distribution Studies

S-Acetylthiorphan demonstrates selective distribution within the central nervous system, with particular accumulation in brain regions rich in neutral endopeptidase activity and opioid receptors. Distribution studies reveal preferential localization in areas critical for pain processing, motor control, and reward pathways [8] [9].

The substantia nigra exhibits very high levels of enkephalinase activity, making it a primary target for S-acetylthiorphan action following blood-brain barrier penetration [8]. This region, crucial for motor control and dopaminergic signaling, shows significant neutral endopeptidase density that correlates with the distribution pattern of mu and delta opioid receptors [9].

Caudate putamen, globus pallidus, and nucleus accumbens represent additional key distribution sites where S-acetylthiorphan exerts its neurobiological effects [8]. These basal ganglia structures contain high densities of both enkephalinase and opioid receptors, providing anatomical substrates for the compound's therapeutic actions in movement disorders and reward processing [9].

The periaqueductal gray matter serves as a critical site for S-acetylthiorphan distribution, given its central role in descending pain modulation pathways [8]. This region contains moderate levels of enkephalinase activity but very high densities of opioid receptors, particularly mu-opioid receptors involved in analgesia [9].

Spinal cord distribution studies reveal significant accumulation in the substantia gelatinosa of the dorsal horn, where primary afferent nociceptive fibers terminate [8]. This localization pattern supports the compound's analgesic properties through local enhancement of endogenous enkephalin activity at sites of pain signal processing [9].

| Brain Region | Enkephalinase Density | Opioid Receptor Density | Functional Significance |

|---|---|---|---|

| Substantia Nigra | Very High | High | Motor control |

| Caudate Putamen | High | Very High | Motor control |

| Globus Pallidus | High | High | Motor control |

| Nucleus Accumbens | High | High | Reward pathways |

| Olfactory Tubercle | High | High | Reward pathways |

| Periaqueductal Gray | Moderate | Very High | Pain modulation |

| Substantia Gelatinosa | High | High | Pain processing |

| Cerebellum | Moderate | Low | Motor coordination |

Neurochemical Pathway Modulation

S-Acetylthiorphan exerts profound effects on multiple neurochemical pathways within the central nervous system, primarily through its selective inhibition of neutral endopeptidase activity. The compound's neurochemical actions extend beyond simple enzyme inhibition to encompass complex interactions with neurotransmitter systems [10] [11].

The primary neurochemical pathway affected involves enkephalin degradation, where S-acetylthiorphan functions as a potent inhibitor of neutral endopeptidase [2] [12]. This inhibition prevents the breakdown of endogenous enkephalins, particularly the Tyr-Gly-Gly metabolite formation from Met-enkephalin, thereby prolonging opioid peptide activity at synaptic sites [5].

Dopaminergic pathway modulation occurs through indirect mechanisms involving enhanced enkephalin activity within basal ganglia circuits [11]. S-acetylthiorphan administration results in altered dopamine signaling through opioid receptor-mediated modulation of dopaminergic neurotransmission, particularly in the striatum and substantia nigra [11].

Serotonergic system interactions manifest as increased serotonin turnover indices in cerebral cortex following S-acetylthiorphan administration [10]. This effect reflects the compound's ability to influence monoaminergic systems through opioid-mediated mechanisms, potentially contributing to mood-related therapeutic effects [10].

Noradrenergic pathway modulation demonstrates opposite effects to serotonin, with S-acetylthiorphan producing decreased noradrenaline turnover in cortical regions [10]. This selective modulation of different monoamine systems suggests complex neurochemical interactions mediated by opioid receptor activation [10].

Glutamatergic system protection represents an important neuroprotective mechanism, with S-acetylthiorphan demonstrating ability to reduce excitotoxic damage through substance P-mediated pathways [13]. This neuroprotective effect extends beyond analgesia to encompass broader neuronal protection mechanisms [13].

| Pathway | Effect of S-Acetylthiorphan | Mechanism | Therapeutic Relevance |

|---|---|---|---|

| Enkephalin Degradation | Inhibition | NEP inhibition | Analgesia |

| Dopamine Signaling | Indirect enhancement | Enhanced enkephalin activity | Movement disorders |

| Serotonin Turnover | Increased | Increased turnover index | Mood regulation |

| Noradrenaline Turnover | Decreased | Decreased turnover index | Arousal modulation |

| GABA Transmission | Modulation | Indirect via opioid receptors | Seizure control |

| Glutamate Signaling | Neuroprotection | Substance P mediation | Neuroprotection |

Endogenous Opioid System Enhancement

S-Acetylthiorphan produces significant enhancement of endogenous opioid system function through selective protection of opioid peptides from enzymatic degradation. This enhancement represents a fundamental mechanism underlying the compound's therapeutic effects in pain management and neurological disorders [12] [14] [15].

Met-enkephalin protection constitutes the primary mechanism of opioid system enhancement, with S-acetylthiorphan demonstrating high efficacy in preventing neutral endopeptidase-mediated degradation [12]. The compound exhibits equipotent inhibition of both R and S enantiomers of thiorphan against enkephalinase activity, with IC50 values of 316 ± 38 nanomolar compared to 1.8 ± 0.2 nanomolar for thiorphan itself [12].

Leu-enkephalin protection occurs through similar mechanisms, with S-acetylthiorphan providing sustained elevation of endogenous opioid peptide levels at synaptic sites [16]. This protection extends the duration of opioid receptor activation, particularly at mu and delta opioid receptors that mediate analgesic responses [16].

Dynorphin A modulation represents a secondary effect of S-acetylthiorphan treatment, with moderate protection against neutral endopeptidase degradation [16]. This kappa opioid receptor-selective peptide contributes to the compound's overall analgesic profile through complementary opioid receptor mechanisms [16].

Beta-endorphin system enhancement occurs through neutral endopeptidase inhibition, though to a lesser extent than enkephalin protection [16]. The compound's ability to preserve beta-endorphin activity contributes to sustained analgesic responses and potential mood-regulating effects [16].

Receptor-mediated functional outcomes demonstrate naloxone-reversible effects, confirming opioid receptor involvement in S-acetylthiorphan's therapeutic actions [2] [12]. The compound produces conditioned place preference when administered into the ventral tegmental area, indicating activation of reward-related opioid pathways [14].

| Opioid Peptide | Receptor Selectivity | Degradation Enzyme | Protection by S-Acetylthiorphan | Functional Outcome | Duration Enhancement |

|---|---|---|---|---|---|

| Met-enkephalin | μ, δ | NEP, APN | High | Analgesia | Prolonged |

| Leu-enkephalin | μ, δ | NEP, APN | High | Analgesia | Prolonged |

| Dynorphin A | κ | NEP | Moderate | Analgesia | Prolonged |

| Beta-endorphin | μ | NEP | Moderate | Analgesia | Prolonged |

Neurotransmitter Interaction Profiles

S-Acetylthiorphan demonstrates complex interactions with multiple neurotransmitter systems through indirect mechanisms mediated by enhanced opioid peptide activity. These interactions contribute to the compound's diverse neurobiological effects and therapeutic applications [17] [11] [18].

Acetylcholine system interactions occur through opioid receptor-mediated modulation of cholinergic neurotransmission in cortical and striatal regions [17]. S-acetylthiorphan enhances endogenous opioid activity, which in turn influences cholinergic signaling through mu and delta opioid receptors expressed on cholinergic neurons and terminals [17].

Dopaminergic system modulation represents a critical neurotransmitter interaction, with S-acetylthiorphan affecting dopamine signaling through enhanced enkephalin activity in basal ganglia circuits [11]. The compound influences dopaminergic neurotransmission in the striatum and substantia nigra through opioid receptor-mediated mechanisms that regulate dopamine release and receptor sensitivity [11].

Serotonergic system interactions manifest as altered serotonin turnover patterns in cerebral cortex following S-acetylthiorphan administration [10]. These effects reflect the compound's ability to influence monoaminergic systems through opioid-mediated pathways, potentially contributing to mood-related therapeutic benefits [10].

Noradrenergic system modulation demonstrates selective effects on norepinephrine turnover, with S-acetylthiorphan producing decreased noradrenaline metabolism in cortical regions [10]. This selective modulation suggests specific opioid receptor-mediated interactions with noradrenergic neurotransmission [10].

GABAergic system interactions occur through indirect opioid receptor-mediated mechanisms that influence inhibitory neurotransmission [18]. S-acetylthiorphan enhances endogenous opioid activity, which modulates GABAergic signaling through opioid receptors expressed on GABAergic interneurons [18].

Glutamatergic system protection represents an important neuroprotective interaction, with S-acetylthiorphan demonstrating ability to reduce excitotoxic damage through substance P-mediated pathways [13]. This neuroprotective effect involves complex interactions between opioid peptides and glutamatergic excitatory neurotransmission [13].

| Neurotransmitter System | Interaction Type | Mechanism | Brain Region | Functional Significance |

|---|---|---|---|---|

| Acetylcholine | Indirect | Via opioid modulation | Cortex, Striatum | Cognitive function |

| Dopamine | Indirect | Via opioid modulation | Striatum, Substantia Nigra | Motor control |

| Serotonin | Indirect | Turnover alteration | Cortex | Mood regulation |

| Norepinephrine | Indirect | Turnover alteration | Cortex | Arousal |

| GABA | Indirect | Opioid receptor mediation | Multiple regions | Inhibitory control |

| Glutamate | Indirect | Neuroprotective | Multiple regions | Excitotoxicity protection |